molecular formula C26H26N4OS B2926236 N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide CAS No. 1021251-71-7

N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide

Cat. No. B2926236
M. Wt: 442.58
InChI Key: NOSVKQVKAZVBFN-CJLVFECKSA-N
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Description

“N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide” is a chemical compound . It’s a derivative of cyanoacetamide, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Antitumor Activity of Benzothiazole Derivatives

Benzothiazole derivatives, structurally related to the compound , have been synthesized and evaluated for their antitumor activities. For instance, a study by Yurttaş, Tay, and Demirayak (2015) involved the synthesis of twenty-five new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives. These compounds were screened for potential antitumor activity against a variety of human tumor cell lines, with some showing considerable anticancer activity against certain cancer types. This suggests a promising avenue for the development of new anticancer agents based on similar structural frameworks Yurttaş, Tay, & Demirayak, 2015.

Antimicrobial Evaluation of Novel Heterocyclic Compounds

In another study, Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. The compounds were evaluated for their antibacterial and antifungal activities, showing promising results. This research demonstrates the potential of such compounds, including those structurally related to N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide, in developing new antimicrobial agents Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.

Novel Synthesis and Antitumor Evaluation of Heterocyclic Compounds

Shams, Mohareb, Helal, and Mahmoud (2010) focused on synthesizing different heterocyclic derivatives from a key precursor compound, evaluating their antitumor activities. This work illustrates the synthetic versatility and potential biological applications of such compounds in cancer research, providing insights into the broader implications for compounds with similar chemical structures Shams, Mohareb, Helal, & Mahmoud, 2010.

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

N-[4-[[(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4OS/c1-18(31)29-24-13-11-23(12-14-24)28-16-22(15-27)26-30-25(17-32-26)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h7-14,16-17,19,28H,2-6H2,1H3,(H,29,31)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSVKQVKAZVBFN-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide

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